

Application Notes and Protocols: Quantifying Dapivirine Release from Vaginal Rings

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the analysis of **Dapivirine** release from vaginal rings, a critical aspect of preclinical and clinical development for this long-acting HIV prevention method. The following sections detail established in vitro release testing (IVRT) methods, analytical quantification techniques, and comparative data to guide researchers in selecting and implementing appropriate assays.

Introduction to Dapivirine Vaginal Rings and Release Quantification

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) formulated into a silicone elastomer vaginal ring for sustained, long-acting prevention of HIV-1 transmission.[1] The efficacy of the ring is dependent on the consistent release of **Dapivirine** into the vaginal environment.[2] Therefore, accurate and reproducible quantification of **Dapivirine** release is paramount for quality control, formulation development, and establishing in vitro-in vivo correlations (IVIVCs).

This document outlines validated methods for determining **Dapivirine** release, enabling researchers to assess product performance and ensure consistency across manufacturing batches.

In Vitro Release Testing (IVRT) Methods



IVRT is a critical tool for characterizing the performance of **Dapivirine** vaginal rings. The choice of release medium is crucial and can significantly impact the release kinetics. Methods aim to mimic in vivo conditions to varying degrees, with some focused on quality control and others on predicting in vivo performance.

Comparative Summary of IVRT Media

The selection of an appropriate IVRT medium is a critical step in accurately assessing the in vitro release profile of **Dapivirine** from vaginal rings. Different media have been investigated to understand their impact on release kinetics and to better correlate in vitro data with in vivo performance. Below is a summary of commonly used IVRT media and their observed outcomes.



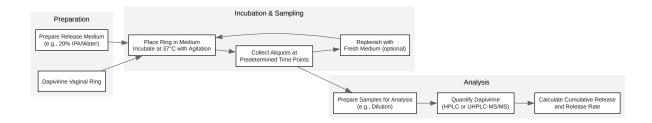
IVRT Medium	Key Characteris tics	28-Day Cumulative Dapivirine Release (from a 25 mg ring)	Release Kinetics	Correlation with In Vivo Release (~4 mg over 28 days)	Reference(s
1:1 (v/v) Isopropanol/ Water	Simple to prepare, but creates high solubility for Dapivirine, leading to an overestimatio n of release.	~13 mg	Permeation- controlled	Poor; significantly overestimate s in vivo release.	[3]
20% (v/v) Isopropanol in Water	A refined alcohol-water mixture that better controls the release rate.	~3.5 mg	Transitions from diffusion to solubility controlled.	Good; closely matches the ~4 mg released in vivo.	[3][4]
0% and 10% (v/v) Isopropanol in Water	These media do not provide sink conditions, leading to very low and partition-controlled release.	Significantly lower than in vivo.	Partition- controlled	Poor; underestimat es in vivo release due to lack of sink conditions.	[3][4]
Biphasic Buffer/Octano I System (pH 4.2 and 7.0)	Designed to mimic the aqueous vaginal fluid and lipid-rich	~1 mg (in octanol phase)	Constrained by Dapivirine's limited solubility in	Poor; underestimat es in vivo release.	[3][4]



	tissue environment.		the aqueous buffer.		
Acetate Buffer with 2% w/v Kolliphor® HS 15	A surfactant- containing medium intended to reflect in vivo solubility limitations.	Data not specified for 28 days, but aims to reflect in vivo quantities.	Not specified	Aims for better in vivo correlation by mimicking solubility constraints.	[5]

Experimental Workflow for IVRT

The following diagram illustrates a typical workflow for conducting in vitro release testing of **Dapivirine** vaginal rings.



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Figure 1: Experimental workflow for in vitro release testing.

Analytical Methods for Dapivirine Quantification

Accurate quantification of **Dapivirine** in release media and biological matrices is typically achieved using High-Performance Liquid Chromatography (HPLC) with UV detection or Ultra-



High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for higher sensitivity.

HPLC-UV Method for In Vitro Release Samples

This protocol is suitable for quantifying **Dapivirine** in samples from IVRT studies.

3.1.1. Chromatographic Conditions

Parameter	Condition	
Column	Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 3 μm particle size)	
Mobile Phase	Isocratic mixture of 60% Acetonitrile and 40% Phosphate Buffer (pH 3.0)	
Flow Rate	1.5 mL/min	
Injection Volume	10 μL	
Column Temperature	25°C	
Detection Wavelength	287 nm	
Run Time	~6 minutes	

3.1.2. Protocol

- Sample Preparation: Dilute the collected aliquots from the IVRT study with the mobile phase to fall within the calibration curve range.
- Calibration Standards: Prepare a series of **Dapivirine** standards in the same release medium used for the study.
- Analysis: Inject the prepared samples and standards into the HPLC system.
- Quantification: Determine the concentration of **Dapivirine** in the samples by comparing the peak areas to the calibration curve.



UHPLC-MS/MS Method for Biological Matrices

For quantifying low concentrations of **Dapivirine** in biological matrices such as plasma, cervicovaginal fluid (CVF), and tissue homogenates, a more sensitive UHPLC-MS/MS method is required.[4][6]

3.2.1. Method Validation Parameters

The following table summarizes typical validation parameters for a UHPLC-MS/MS method for **Dapivirine** in human plasma.[4][6]

Parameter	Typical Value
Analytical Measuring Range	20 - 10,000 pg/mL
Lower Limit of Quantification (LLOQ)	20 pg/mL
Intra-assay Precision (%CV)	5.58% - 13.89%
Inter-assay Precision (%CV)	5.23% - 13.36%
Intra-day Accuracy (% deviation)	-5.61% to 0.75%
Inter-day Accuracy (% deviation)	-4.30% to 6.24%

3.2.2. Protocol

- Sample Preparation:
 - For plasma: Spike with an internal standard (e.g., deuterated **Dapivirine**) and perform protein precipitation with acetonitrile.[4]
 - For CVF collected on swabs: Extract **Dapivirine** using a 1:1 methanol:water solution.
 - For tissue: Homogenize the tissue sample and perform a suitable extraction.
- Chromatographic and Mass Spectrometric Conditions: These need to be optimized for the specific instrument but will involve a gradient elution on a C18 column and detection using multiple reaction monitoring (MRM) mode.

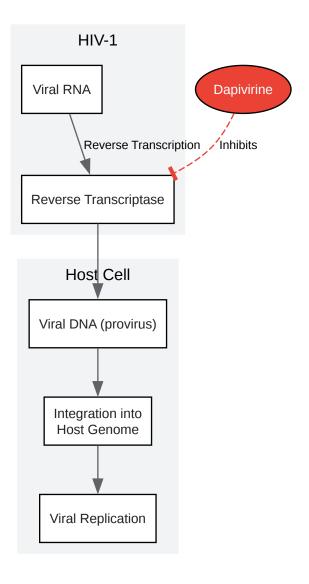


Quantification: Calculate the concentration of **Dapivirine** based on the peak area ratio of the
analyte to the internal standard, referenced against a calibration curve prepared in the
corresponding biological matrix.

Dapivirine's Mechanism of Action

Dapivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It works by directly binding to and inhibiting the HIV-1 reverse transcriptase enzyme, which is essential for the virus to convert its RNA genome into DNA. This prevents the viral DNA from being integrated into the host cell's genome, thereby halting viral replication.

The following diagram illustrates the mechanism of action of **Dapivirine** in inhibiting HIV-1 replication.





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Figure 2: Mechanism of action of Dapivirine as an NNRTI.

In Vivo Dapivirine Concentrations

The following table summarizes **Dapivirine** concentrations observed in various biological compartments in clinical studies with different vaginal ring dosages.



Ring Dosage	Matrix	Dapivirine Concentration	Reference(s)
25 mg (monthly)	Plasma	Typically low, ranging from 39 pg/mL to 1.1 ng/mL.	[6]
25 mg (monthly)	Cervicovaginal Fluid (CVF)	Geometric mean concentrations are typically in the ng/mg range.	[7]
25 mg (monthly)	Cervical Tissue	Geometric mean concentrations are typically in the ng/mg range.	[7]
100 mg (3-month)	Plasma	1.31 to 1.85 times higher than the 25 mg ring.	[7]
100 mg (3-month)	Cervicovaginal Fluid (CVF)	1.45 to 2.87 times higher than the 25 mg ring.	[7]
200 mg (3-month)	Plasma	1.41 to 1.86 times higher than the 25 mg ring.	[7]
200 mg (3-month)	Cervicovaginal Fluid (CVF)	1.74 to 2.60 times higher than the 25 mg ring.	[7]
200 mg (3-month)	Cervical Tissue	2.36 to 3.97 times higher than the 25 mg ring.	[7]

Conclusion



The quantification of **Dapivirine** release from vaginal rings is a multi-faceted process that requires robust and validated analytical methods. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field. The choice of IVRT method should be carefully considered based on the study's objectives, with the 20% isopropanol/water medium showing good correlation with in vivo release for the 25 mg ring. For bioanalytical studies, sensitive UHPLC-MS/MS methods are essential for accurate quantification in various biological matrices. These tools are critical for the continued development and quality assessment of **Dapivirine**-releasing vaginal rings for HIV prevention.

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- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying Dapivirine Release from Vaginal Rings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669821#quantifying-dapivirine-release-from-vaginal-rings]

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